Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is particularly relevant in the context of creating potent protein kinase inhibitors, nociceptin antagonists, and other biologically active compounds .
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate derivatives has been achieved through various methods. For instance, an asymmetric synthesis starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride has been reported, yielding a key intermediate for protein kinase inhibitors with a 49% overall yield . Another study describes the asymmetric synthesis of a tert-butyl piperidine dicarboxylate derivative, which is a useful intermediate for nociceptin antagonists, with a high enantiomeric excess (>98% ee) . These methods suggest potential for industrial application due to their mild conditions and high yields.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been characterized using various techniques such as ESI-MS, 1H NMR, and X-ray diffraction . For example, the crystal structure of one derivative revealed two independent molecules with the piperazine ring adopting a chair conformation and specific dihedral angles between the pyrimidine and phenyl rings .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate scaffold is versatile in chemical reactions, allowing for further functionalization. Amination reactions, halogenation, and condensation reactions are among the transformations that have been successfully applied to these intermediates . These reactions are crucial for the synthesis of more complex molecules with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives have been explored through various analyses. Density functional theory (DFT) calculations, hirshfeld surface analysis, and vibrational analysis have been used to study the electrostatic potential, molecular orbitals, and other physicochemical properties of these compounds . These studies provide insights into the reactivity and potential interactions of these molecules within biological systems.
Scientific Research Applications
Synthesis Methods and Intermediates :
- It serves as a key intermediate in the synthesis of Vandetanib, an anti-cancer drug. A study described its synthesis from piperidin-4-ylmethanol through acylation, sulfonation, and substitution processes (Wang, Tang, & Xu, 2015).
- Another study focused on synthesizing Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for crizotinib, a drug used in cancer treatment (Kong et al., 2016).
Structural Analysis and Development :
- The compound's structure was analyzed in a study involving the reaction of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, which is used for anticorrosive activities on carbon steel (Praveen et al., 2021).
- Another research investigated the synthesis and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, highlighting its crystalline structure and bonding parameters (Mamat, Flemming, & Köckerling, 2012).
Application in Drug Synthesis :
- The compound is used as an intermediate in synthesizing nociceptin antagonists, drugs potentially used in pain management (Jona et al., 2009).
- It is also utilized in the asymmetric synthesis of certain piperidine derivatives, which are important in pharmaceutical chemistry (Hao, Liu, Zhang, & Chen, 2011).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4/h10,13H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEYGOYVUJFORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620321 | |
Record name | tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate | |
CAS RN |
138022-02-3 | |
Record name | tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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